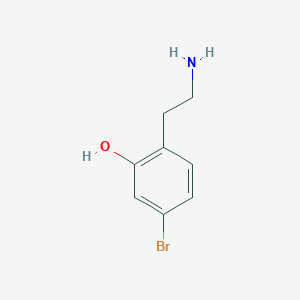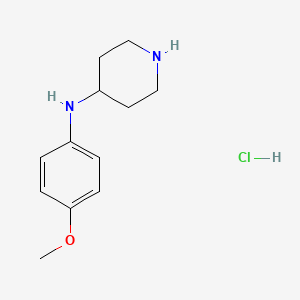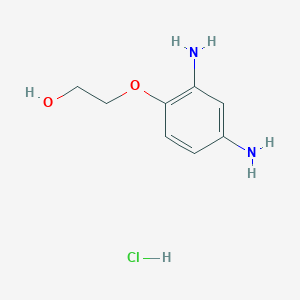
2-(2-Aminoethyl)-5-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-アミノエチル)-5-ブロモフェノールは、フェノール環の5位に臭素原子が置換され、2位にアミノエチル基が結合した有機化合物です。
準備方法
合成経路と反応条件
2-(2-アミノエチル)-5-ブロモフェノールの合成は、通常、2-(2-アミノエチル)フェノールの臭素化によって行われます。この反応は、水溶液中の臭素を用いて行われ、しばしば触媒の存在下で置換反応を促進します。反応条件には、フェノール環の5位での選択的臭素化を保証するために、制御された温度とpHを維持することが含まれます。
工業生産方法
工業規模では、2-(2-アミノエチル)-5-ブロモフェノールの生産には、反応条件を安定させ、収率を高く保つために連続フロー反応器が使用される場合があります。自動システムを使用することで、反応パラメータを正確に制御できるため、化合物を効率的に生産することができます。
化学反応の分析
反応の種類
2-(2-アミノエチル)-5-ブロモフェノールは、以下を含むさまざまな化学反応を起こします。
酸化: フェノール基は酸化されてキノンを生成することができます。
還元: 特定の条件下では、臭素原子は水素原子に還元されることがあります。
置換: アミノエチル基は求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や触媒的水素化などの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤は、塩基性条件下でアミノエチル基と反応することができます。
生成される主な生成物
酸化: キノンおよびその他の酸化誘導体。
還元: 脱臭素化されたフェノール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換されたフェノール誘導体。
科学的研究の応用
2-(2-アミノエチル)-5-ブロモフェノールは、科学研究においてさまざまな応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学経路における潜在的な役割と、受容体研究におけるリガンドとしての役割が調査されています。
医学: 抗がん作用や抗炎症作用などの潜在的な治療効果について研究されています。
工業: 新素材の開発と、医薬品の合成における中間体として使用されています。
作用機序
2-(2-アミノエチル)-5-ブロモフェノールがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。アミノエチル基は、タンパク質や酵素と水素結合や静電相互作用を形成し、それらの活性を調節する可能性があります。臭素原子はハロゲン結合にも関与し、化合物の結合親和性と特異性に影響を与える可能性があります。
類似化合物の比較
類似化合物
2-アミノエタノール: 臭素置換のない単純な類似体。
5-ブロモ-2-ヒドロキシベンジルアミン: 類似の構造をしていますが、置換パターンが異なります。
2-(2-アミノエチル)フェノール: 臭素原子を欠いています。
独自性
2-(2-アミノエチル)-5-ブロモフェノールは、アミノエチル基と臭素原子の両方を含むため、独特です。これらの官能基の組み合わせにより、さまざまな分野で用途が広く、研究および工業目的のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-Aminoethanol: A simpler analog without the bromine substitution.
5-Bromo-2-hydroxybenzylamine: Similar structure but with different substitution patterns.
2-(2-Aminoethyl)phenol: Lacks the bromine atom.
Uniqueness
2-(2-Aminoethyl)-5-bromophenol is unique due to the presence of both the aminoethyl group and the bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
2-(2-aminoethyl)-5-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5,11H,3-4,10H2 |
InChIキー |
HBFSOPZGYYJICI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11727957.png)



![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727979.png)
![5-{[(6-Methylpyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727990.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727993.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727994.png)
![Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-](/img/structure/B11727999.png)


